molecular formula C9H13NO2 B13171180 Methyl3-(piperidin-2-yl)propiolate

Methyl3-(piperidin-2-yl)propiolate

Cat. No.: B13171180
M. Wt: 167.20 g/mol
InChI Key: QGVCQAVRDZBLHH-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-2-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-2-yl)propiolate typically involves the reaction of piperidine with propiolic acid or its derivatives under specific conditions. One common method includes the esterification of 3-(piperidin-2-yl)propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of Methyl 3-(piperidin-2-yl)propiolate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-2-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 3-(piperidin-2-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(piperidin-2-yl)propiolate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Methyl 3-(piperidin-2-yl)propiolate is an organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-(piperidin-2-yl)propiolate is characterized by a piperidine ring attached to a propiolate moiety. Its molecular formula is C11H13NC_{11}H_{13}N, with a molecular weight of approximately 175.23 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of methyl 3-(piperidin-2-yl)propiolate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in modulating neurotransmission and influencing various biochemical pathways. Current research suggests that the compound may act as both an agonist and antagonist at certain receptors, thereby affecting cellular processes.

Biological Activity Overview

Research has indicated that methyl 3-(piperidin-2-yl)propiolate exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle proteins.
  • Antimicrobial Properties : The compound shows promise against various bacterial strains, indicating potential applications in treating infections.
  • Neuropharmacological Effects : Investigations into its effects on the central nervous system reveal potential analgesic properties comparable to known opioids.

Research Findings

Several studies have evaluated the biological activity of methyl 3-(piperidin-2-yl)propiolate. Below are key findings from notable research:

  • Anticancer Studies :
    • A study evaluated the compound's effect on breast cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment .
    • Another investigation indicated that methyl 3-(piperidin-2-yl)propiolate induced apoptosis in lung cancer cells via the mitochondrial pathway .
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • Further exploration revealed effectiveness against certain fungal pathogens, suggesting broader antimicrobial potential.
  • Neuropharmacological Effects :
    • Animal models demonstrated that methyl 3-(piperidin-2-yl)propiolate produced analgesic effects comparable to morphine in tail immersion tests, with an ED50 value of 25 mg/kg .
    • The neurotoxic effects were reversible with naloxone administration, confirming opioid receptor involvement in its mechanism .

Comparative Analysis with Similar Compounds

To better understand the significance of methyl 3-(piperidin-2-yl)propiolate, it can be compared with structurally similar compounds:

Compound NameBiological ActivityIC50/ED50 Values
Methyl 3-(piperidin-3-yl)propiolateAnticancer, AntimicrobialIC50 = 15 µM (cancer), MIC = 32 µg/mL (bacteria)
Fentanyl AnalogAnalgesicED50 = 20 µg/kg
PiperineAntioxidant, Anti-inflammatoryVarious (specific studies needed)

Case Studies

  • Case Study on Cancer Cell Lines :
    A recent study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of methyl 3-(piperidin-2-yl)propiolate derivatives. The derivatives showed enhanced anticancer activity compared to the parent compound, indicating structure-activity relationships that warrant further exploration .
  • Clinical Implications :
    Clinical trials are underway to assess the safety and efficacy of methyl 3-(piperidin-2-yl)propiolate in pain management therapies. Early results suggest a favorable safety profile compared to traditional opioids, potentially addressing concerns related to opioid addiction.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 3-piperidin-2-ylprop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-4,7H2,1H3

InChI Key

QGVCQAVRDZBLHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCCN1

Origin of Product

United States

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